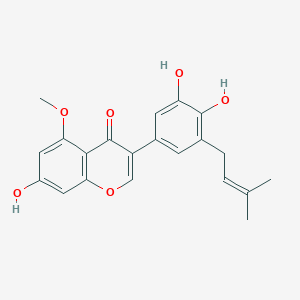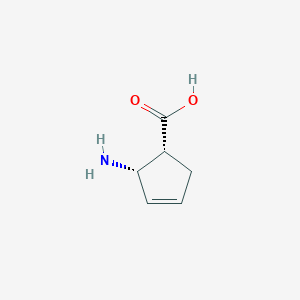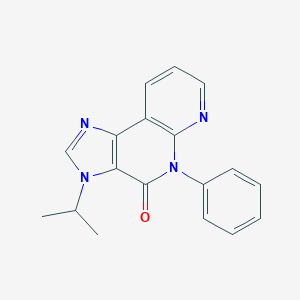
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- is a compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. In addition, this compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- have been studied extensively. This compound has been found to induce apoptosis in cancer cells, and has been shown to inhibit the growth and proliferation of various types of cancer cells. In addition, this compound has also been shown to exhibit anti-inflammatory activity, and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, this compound is relatively easy to synthesize, and can be obtained in high yields using various methods. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl-. One of the main areas of future research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify its potential targets in cancer and inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further investigated, in order to determine its safety for use in humans. Finally, the potential use of this compound as a therapeutic agent in combination with other drugs needs to be explored, in order to identify potential synergistic effects.
Métodos De Síntesis
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- has been carried out using various methods. One of the most commonly used methods involves the reaction of 2-aminonicotinic acid with isobutyraldehyde in the presence of acetic anhydride and phosphorus pentoxide. This reaction leads to the formation of the intermediate compound, which is then cyclized using polyphosphoric acid to yield the final product.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- has been found to have potential applications in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity, and has been studied for its potential use in the treatment of various types of cancer. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
Número CAS |
139339-10-9 |
|---|---|
Nombre del producto |
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl)-5-phenyl- |
Fórmula molecular |
C18H16N4O |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
5-phenyl-3-propan-2-ylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C18H16N4O/c1-12(2)21-11-20-15-14-9-6-10-19-17(14)22(18(23)16(15)21)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clave InChI |
IVFZIPBPUJKWHP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)N1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Otros números CAS |
139339-10-9 |
Sinónimos |
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(1-methylethyl )-5-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



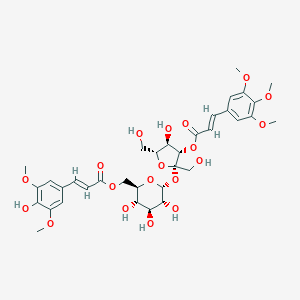
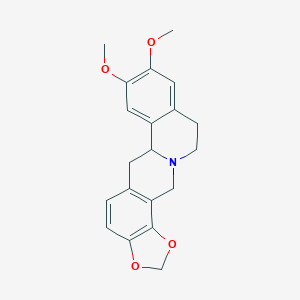
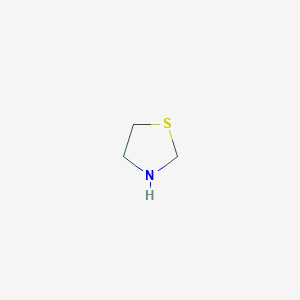
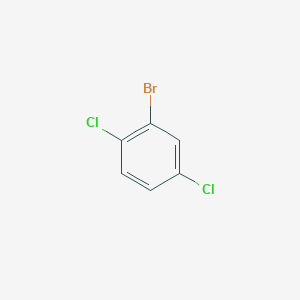
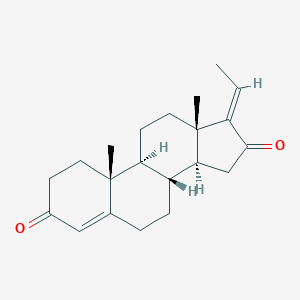
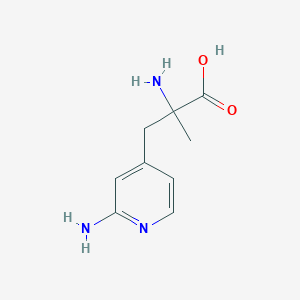
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
